molecular formula C11H9ClN2O B13063379 4-Chloro-6-(3-methoxyphenyl)pyrimidine

4-Chloro-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B13063379
M. Wt: 220.65 g/mol
InChI Key: PWDQLFJSEXFWQV-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The presence of a chloro group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxyphenyl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the pyrimidine ring.

    Suzuki–Miyaura Coupling: Formation of biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-6-(3-methoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The compound’s structure allows it to bind to active sites of proteins, thereby modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-methoxyphenyl)pyrimidine is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDQLFJSEXFWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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